molecular formula C12H14N2 B12900621 N-Isopropylcyclohepta[b]pyrrol-2-amine CAS No. 173030-10-9

N-Isopropylcyclohepta[b]pyrrol-2-amine

Cat. No.: B12900621
CAS No.: 173030-10-9
M. Wt: 186.25 g/mol
InChI Key: LIBWTCAGJBLBKW-UHFFFAOYSA-N
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Description

N-Isopropylcyclohepta[b]pyrrol-2-amine is a synthetic organic compound featuring a complex tricyclic structure that incorporates a cycloheptane ring fused with a pyrrole unit, further functionalized with an isopropylamine side chain. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research, particularly in the investigation of novel tubulin polymerization inhibitors . Compounds based on the fused cyclohepta[b]pyrrol scaffold have demonstrated potent antiproliferative activities in screenings against various human cancer cell lines, with growth inhibition (GI50) values reaching nanomolar levels . The mechanism of action for such analogues often involves the disruption of microtubule dynamics, leading to cell cycle arrest during the G2/M phase and the subsequent induction of mitochondrial apoptosis . Researchers are exploring this chemotype for developing new photodynamic therapy (PDT) agents, as related pyrrole-fused systems have shown promise as effective singlet oxygen photosensitizers . This reagent is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173030-10-9

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-propan-2-ylcyclohepta[b]pyrrol-2-amine

InChI

InChI=1S/C12H14N2/c1-9(2)13-12-8-10-6-4-3-5-7-11(10)14-12/h3-9H,1-2H3,(H,13,14)

InChI Key

LIBWTCAGJBLBKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=CC=CC=CC2=N1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of N Isopropylcyclohepta B Pyrrol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For N-Isopropylcyclohepta[b]pyrrol-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the protons and carbons in different chemical environments. The expected chemical shifts are influenced by the electronic effects of the fused aromatic system and the N-isopropyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals for the isopropyl group, the N-H proton, and the protons of the cyclohepta[b]pyrrole (B8667514) core. The isopropyl group would present as a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃), with their chemical shifts influenced by the neighboring nitrogen atom. guidechem.com The N-H proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons on the seven-membered ring and the pyrrole (B145914) ring would likely appear in the aromatic region, with their specific shifts and coupling patterns determined by their positions on the rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbons of the isopropyl group are expected in the aliphatic region. The carbon atoms of the cyclohepta[b]pyrrole core are predicted to resonate in the aromatic region, with the carbon attached to the nitrogen (C2) showing a characteristic downfield shift.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH3.5 - 4.0 (septet)45 - 50
Isopropyl CH₃1.2 - 1.4 (doublet)22 - 25
N-H4.0 - 5.5 (broad singlet)-
Pyrrole & Heptagon Protons6.5 - 8.0 (multiplets)110 - 150

Note: The predicted chemical shifts are based on data from analogous structures such as N-isopropylaniline and various pyrrole derivatives. chemicalbook.comnih.govchemicalbook.comspectrabase.com

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a clear correlation between the isopropyl CH septet and the CH₃ doublet. It would also help in tracing the connectivity of the protons around the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity between the isopropyl group and the C2 position of the pyrrole ring, as well as for confirming the fusion of the pyrrole and the seven-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the isopropyl group relative to the planar heterocyclic system and for analyzing any through-space interactions between protons on the seven-membered ring.

The rotation around the C2-N bond in this compound could be restricted due to steric hindrance between the isopropyl group and the protons on the heterocyclic core. semanticscholar.orgnih.govumich.eduumich.edu This restricted rotation could lead to the observation of distinct NMR signals for the two isopropyl methyl groups at low temperatures, which would coalesce into a single signal at higher temperatures as the rate of rotation increases. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be employed to determine the energy barrier for this rotational process, providing valuable insights into the conformational dynamics of the molecule. semanticscholar.orgnih.govumich.eduumich.eduwikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, thereby confirming the elemental composition and molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Key fragmentation pathways would likely involve the loss of a methyl group from the isopropyl substituent to give a stable [M-15]⁺ ion. Another characteristic fragmentation would be the cleavage of the C-N bond, leading to the formation of ions corresponding to the isopropyl cation and the cyclohepta[b]pyrrol-2-amine (B12912408) radical cation. Further fragmentation of the heterocyclic core would also be observed. rsc.orgresearchgate.netnist.govnist.govnih.govarkat-usa.org

m/z Predicted Fragment
[M]⁺Molecular Ion
[M-15]⁺Loss of a methyl group (•CH₃)
[M-43]⁺Loss of the isopropyl group (•C₃H₇)
43Isopropyl cation [C₃H₇]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

Predicted Vibrational Frequencies

The IR and Raman spectra of this compound would exhibit characteristic absorption bands. A notable feature in the IR spectrum would be the N-H stretching vibration, typically appearing as a medium to sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aliphatic isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. rsc.orgnih.govencyclopedia.pubrsc.orgrsc.orgmdpi.commdpi.com

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=C Stretch (Aromatic)1450 - 1600IR, Raman
C-N Stretch1250 - 1350IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Assessment

UV-Vis spectroscopy probes the electronic transitions within a molecule and can provide insights into its aromaticity and conjugation. The cyclohepta[b]pyrrole core is an analogue of azulene, which is known for its distinct electronic absorption properties. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile, is predicted to show multiple absorption bands corresponding to π-π* transitions within the extended conjugated system. The presence of the nitrogen atom and the fused ring system is expected to result in a complex spectrum with absorptions in both the UV and visible regions, potentially imparting a color to the compound. The position and intensity of the absorption maxima would be sensitive to the substitution pattern and the solvent polarity. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov

X-ray Crystallography for Single Crystal Structure Determination

The successful application of single-crystal X-ray crystallography hinges on the ability to grow a high-quality, single crystal of the target compound. Assuming such a crystal of this compound could be obtained, diffraction analysis would provide a detailed three-dimensional map of electron density, from which the positions of the individual atoms can be determined.

The primary output of a successful X-ray crystallographic analysis is the precise measurement of bond lengths and bond angles within the molecule. For this compound, this would allow for a detailed characterization of the fused ring system and the substituent.

The core of the molecule is the cyclohepta[b]pyrrole heterocycle. The pyrrole ring is an aromatic five-membered ring, and its fusion to a seven-membered cyclohepta ring would induce some degree of ring strain, potentially leading to deviations from ideal bond lengths and angles. The bond lengths within the pyrrole moiety are expected to be intermediate between typical single and double bonds, reflecting its aromatic character. For instance, in the parent compound, pyrrole, the C-C bond lengths are in the range of 1.37-1.42 Å, and the C-N bond lengths are approximately 1.37 Å.

The seven-membered cyclohepta ring is non-planar and can adopt several conformations, such as a boat or a twist-boat, to minimize steric strain. The fusion to the planar pyrrole ring would constrain its geometry. The bond lengths within this ring would be expected to be in the range of typical C-C single bonds (around 1.54 Å), with some variation depending on the local environment.

The N-isopropyl group introduces further structural features. The C-N bond connecting the isopropyl group to the pyrrole ring would be a single bond, with a length of approximately 1.47 Å. The geometry around the nitrogen atom would be of particular interest. While the nitrogen in the pyrrole ring is sp² hybridized, the exocyclic amine nitrogen would be expected to have a geometry intermediate between sp² and sp³, depending on the degree of delocalization of its lone pair of electrons into the pyrrole ring.

A hypothetical data table of selected bond lengths and angles for this compound, based on expected values from similar structures, is presented below.

Bond/AngleAtom 1Atom 2Atom 3Expected Value
Bond Lengths (Å)
C-N (pyrrole)CN~1.37
C-C (pyrrole)CC~1.39
C-C (cyclohepta)CC~1.54
C-N (amine)CN~1.47
C-H (isopropyl)CH~1.09
Bond Angles (°)
C-N-C (pyrrole)CNC~109
N-C-C (pyrrole)NCC~108
C-C-C (pyrrole)CCC~107
C-N-C (amine)CNC~118
H-C-H (isopropyl)HCH~109.5

This table is a representation of expected values and is not based on experimental data for this compound.

This compound does not possess a chiral center, so the determination of its absolute configuration is not applicable. However, the molecule does have conformational flexibility, particularly in the seven-membered ring and around the C-N bond of the isopropyl group.

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. The cyclohepta ring would likely adopt a conformation that minimizes steric interactions between its hydrogen atoms and with the fused pyrrole ring. The orientation of the isopropyl group relative to the cyclohepta[b]pyrrole plane would also be determined, which could be influenced by intramolecular hydrogen bonding or crystal packing forces.

The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, the primary intermolecular interactions would be hydrogen bonding and van der Waals forces. The amine group (-NH) of the pyrrole ring and the secondary amine of the isopropyl substituent can both act as hydrogen bond donors. The nitrogen atoms can also act as hydrogen bond acceptors.

A hypothetical data table summarizing potential intermolecular interactions is provided below.

Interaction TypeDonor AtomAcceptor Atom/GroupExpected Distance (Å)
Hydrogen BondN-H (amine)N (pyrrole)~2.8 - 3.2
Hydrogen BondN-H (pyrrole)N (amine)~2.8 - 3.2
π-π StackingPyrrole ringPyrrole ring~3.3 - 3.8
C-H···π InteractionC-HPyrrole ring~2.5 - 2.9 (H···π)

This table is a representation of expected interactions and is not based on experimental data for this compound.

Theoretical and Computational Investigations of N Isopropylcyclohepta B Pyrrol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of heterocyclic compounds. For the cyclohepta[b]pyrrole (B8667514) scaffold, these methods can predict molecular geometry, stability, and electronic behavior, which are crucial for understanding its chemical nature.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic energy of molecules. For a molecule like N-Isopropylcyclohepta[b]pyrrol-2-amine, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.

The total electronic energy calculated by DFT is a key indicator of the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable form can be identified.

Table 1: Predicted Ground State Properties of a Cyclohepta[b]pyrrole System (Hypothetical Data)

Property Predicted Value
Total Energy Value in Hartrees
Dipole Moment Value in Debye
Key Bond Length (C2-N(amine)) ~1.38 Å

Analysis of Molecular Orbitals (HOMO/LUMO) and Frontier Orbital Theory for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the nitrogen atom of the amino group, as these are the most electron-donating parts of the molecule. The LUMO would likely be distributed over the fused ring system. The presence of the electron-donating isopropylamino group would raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted cyclohepta[b]pyrrole.

In related systems, such as benzoylethynylcyclohepta[b]pyrroles, the interaction between donor (pyrrole ring) and acceptor (benzoyl fragment) parts of the molecule is a key feature. mdpi.com This suggests that this compound, with its donor amino group, would also exhibit significant intramolecular charge transfer characteristics.

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data for this compound)

Molecular Orbital Energy (eV)
HOMO -5.5
LUMO -1.2

Charge Distribution Analysis and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atoms of the pyrrole ring and the amino group, highlighting their nucleophilic character. The hydrogen atom attached to the amino nitrogen would likely show a region of positive potential.

Reactivity Prediction through Computational Descriptors

Beyond FMO theory, various computational descriptors derived from DFT can provide more quantitative measures of chemical reactivity.

Application of Conceptual DFT Descriptors (e.g., Fukui functions, Electrophilicity Index)

Conceptual DFT provides a framework to quantify reactivity through descriptors like chemical potential, hardness, softness, and the electrophilicity index. Fukui functions are particularly useful as they indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule.

Fukui function (f(r)) : This function identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron.

f+(r) indicates the site for nucleophilic attack.

f-(r) indicates the site for electrophilic attack.

Electrophilicity Index (ω) : This global reactivity descriptor, introduced by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

For this compound, the Fukui functions would likely predict that electrophilic attack is most favorable at the carbon atoms of the pyrrole ring, particularly those not directly bonded to the fused cycloheptane (B1346806) ring. The nitrogen of the amino group would also be a potential site.

Table 3: Conceptual DFT Reactivity Descriptors (Hypothetical Data)

Descriptor Value
Chemical Potential (μ) -3.35 eV
Hardness (η) 4.3 eV

Transition State Modeling for Proposed Reaction Pathways

Computational chemistry can be used to model the entire course of a chemical reaction, including the high-energy transition state that connects reactants and products. By locating the transition state structure and calculating its energy, the activation energy for a proposed reaction can be determined. This is crucial for understanding reaction mechanisms and predicting reaction rates.

For instance, in the synthesis of related cyclohepta acs.orgunipa.itpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles, a proposed mechanism involves the nucleophilic attack of a pyrroline (B1223166) nitrogen at a triple bond, followed by proton transfer and subsequent cyclization. mdpi.com A similar approach could be used to model reactions involving this compound, such as its reaction with an electrophile. The modeling would involve mapping the potential energy surface to find the lowest energy path from reactants to products, identifying any intermediates and the transition states that connect them. This would provide detailed insights into the reaction's feasibility and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment over time. For a molecule like this compound, MD simulations are crucial for understanding the complex interplay between the fused ring system and the flexible isopropyl substituent.

Interactive Table: Example MD Simulation Parameters for Conformational Analysis This table illustrates typical parameters and outputs from an MD simulation designed to study the conformational dynamics of a molecule like this compound.

ParameterDescriptionExample Value/Output
Force Field A set of parameters to calculate the potential energy of the system.OPLS-AA (Optimized Potentials for Liquid Simulations)
Solvent Model The representation of the solvent in the simulation.Explicit (TIP3P Water) or Implicit (GB/SA)
Simulation Time The total time the molecular motion is simulated.100 nanoseconds (ns)
Key Dihedral 1 A monitored dihedral angle in the cyclohepta ring to track puckering.Distribution plot showing probable angles (e.g., peaks at 55° and -55°)
Key Dihedral 2 A monitored dihedral angle for the isopropyl group rotation.Distribution plot showing rotational barriers and preferred conformers
Hydrogen Bonds Analysis of hydrogen bonds between the amine group and solvent.Average number of H-bonds per timeframe (e.g., 2.1 in water)
RMSD Root Mean Square Deviation to assess structural stability over time.Plot showing convergence to a stable value (e.g., ~2-3 Å)

Computational Spectroscopic Predictions (NMR, IR, UV-Vis) for Experimental Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), is routinely used to predict the spectroscopic properties of novel molecules. ruc.dkelixirpublishers.com These predictions are invaluable for validating experimentally synthesized structures and interpreting complex spectra. Methods like B3LYP or ωB97X-D are commonly paired with basis sets such as 6-31G(d,p) or 6-311+G(2d,p) to achieve a balance of accuracy and computational cost. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain predicted chemical shifts that often show excellent correlation with experimental values. ruc.dkyoutube.com For this compound, DFT would predict distinct signals for the protons and carbons of the pyrrole ring, the non-aromatic cyclohepta ring, and the isopropyl group. Comparing these predicted shifts with experimental data is a powerful method for unambiguous structure confirmation.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the entire IR spectrum. elixirpublishers.comarxiv.org For the target molecule, key predicted vibrational bands would include the N-H stretching frequency of the amine group, C-H stretches of the aliphatic and aromatic rings, C=C stretching of the pyrrole ring, and C-N stretching vibrations. researchgate.net These predicted frequencies help in the assignment of experimental IR bands. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). arxiv.orgmdpi.com This calculation provides information about the electronic transitions between molecular orbitals, including the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (a measure of transition probability). For this compound, the calculations would likely reveal π-π* transitions associated with the aromatic pyrrole system as the dominant features in the UV-Vis spectrum.

Interactive Table: Illustrative Predicted Spectroscopic Data This table provides an example of the kind of spectroscopic data that would be generated for this compound using DFT calculations.

SpectroscopyParameterPredicted ValueAssignment
¹H NMR Chemical Shift (δ)7.15 ppmPyrrole H
Chemical Shift (δ)3.85 ppmIsopropyl CH
Chemical Shift (δ)1.30 ppmIsopropyl CH₃
¹³C NMR Chemical Shift (δ)145.2 ppmPyrrole C-NH₂
Chemical Shift (δ)110.8 ppmPyrrole C
Chemical Shift (δ)48.9 ppmIsopropyl CH
Chemical Shift (δ)22.5 ppmIsopropyl CH₃
IR Frequency (cm⁻¹)~3400 cm⁻¹N-H Stretch (Amine)
Frequency (cm⁻¹)~2950 cm⁻¹C-H Stretch (Aliphatic)
Frequency (cm⁻¹)~1550 cm⁻¹C=C Stretch (Pyrrole)
UV-Vis λ_max~285 nmπ-π* Transition

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies on Intrinsic Chemical Reactivity

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its reactivity or physical properties. nih.govresearchgate.netnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, and using them to predict a specific outcome.

For this compound, QSRR/QSPR studies could be employed to predict its intrinsic chemical reactivity at different atomic sites. This involves calculating a range of molecular descriptors from its computationally optimized structure. Key descriptors include:

Electronic Descriptors: These describe the electron distribution and are crucial for predicting reactivity. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges, and the molecular electrostatic potential (MEP). researchgate.net A high HOMO energy at a particular site suggests it is a likely center for electrophilic attack, while a low LUMO energy indicates a site prone to nucleophilic attack.

Steric Descriptors: These quantify the bulkiness of the molecule or its substituents. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) can help predict whether a reaction is sterically hindered. For this molecule, the steric bulk of the isopropyl group would be a key factor. nih.gov

Topological and Thermodynamic Descriptors: These describe the connectivity of atoms and the thermodynamic stability, respectively.

By building a QSRR model using a dataset of similar heterocyclic amines with known reactivity data, one could predict the most likely sites for protonation, alkylation, or oxidation on this compound. For example, the model could help determine whether an electrophile would preferentially attack the amine nitrogen or a carbon atom on the electron-rich pyrrole ring. arxiv.org

Interactive Table: Key Molecular Descriptors for QSRR/QSPR Analysis This table lists important molecular descriptors that would be calculated to build a reactivity model for this compound.

Descriptor ClassDescriptor NamePredicted Information
Electronic HOMO EnergySite of highest electron density; susceptibility to electrophilic attack.
Electronic LUMO EnergySite of lowest electron density; susceptibility to nucleophilic attack.
Electronic Molecular Electrostatic Potential (MEP)Visual map of positive and negative regions; predicts sites for non-covalent interactions and electrophilic/nucleophilic attack.
Steric Molecular VolumeOverall size of the molecule; influences accessibility of reactive sites.
Steric Verloop Sterimol ParametersQuantifies the steric bulk of the N-isopropyl group.
Thermodynamic Heat of FormationRelative thermodynamic stability of the molecule.
Reactivity Fukui FunctionsProvides a quantitative measure of local reactivity at each atomic site for electrophilic, nucleophilic, and radical attacks. arxiv.org

Reactivity and Organic Transformations of N Isopropylcyclohepta B Pyrrol 2 Amine

Reactivity of the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom in the cyclohepta[b]pyrrole (B8667514) system, while part of an aromatic ring, retains some reactivity characteristic of secondary amines, albeit moderated by its environment.

N-Alkylation and N-Acylation Reactions

The pyrrole nitrogen in N-Isopropylcyclohepta[b]pyrrol-2-amine can undergo alkylation and acylation, though conditions may need to be tailored. In related pyrrole systems, N-alkylation is often achieved by first deprotonating the pyrrole with a strong base, such as sodium hydride or butyllithium, to form the more nucleophilic pyrrolide anion. wikipedia.org This anion then readily reacts with alkyl halides. wikipedia.orgorganic-chemistry.org The use of ionic liquids as solvents has also been shown to promote highly regioselective N-substitution of pyrrole with alkyl halides and sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org

N-acylation can be performed using various acylating agents. While direct reaction with acid chlorides can be forceful, the use of N-acylbenzotriazoles in the presence of a Lewis acid like TiCl₄ offers a milder, regioselective alternative for C-acylation, which implies that N-acylation would also be feasible, likely under base-catalyzed conditions. nih.gov In some syntheses, N-acylation is a key step, and various methods have been developed to achieve it efficiently. organic-chemistry.org For instance, N-acylpyrroles can be prepared from 3-formylchromones and amines in the presence of a catalytic amount of DBU. researchgate.net

It is important to note that the presence of the C-2 amine group, especially if unprotected, can compete in these reactions. Selective N-acylation of the pyrrole nitrogen might require protection of the exocyclic amine.

Table 1: General Conditions for N-Substitution of Pyrrole Derivatives

Reaction Type Reagents Conditions Notes

| N-Alkylation | 1. Strong Base (e.g., NaH, BuLi) 2. Alkyl Halide (e.g., CH₃I) | Formation of pyrrolide anion followed by nucleophilic attack. wikipedia.org | The C-2 amine may interfere. | | N-Alkylation | Alkyl Halide, K₂CO₃, DMF | Base-catalyzed alkylation. organic-chemistry.org | A common method for various N-heterocycles. | | N-Alkylation | Alkyl Halide, Ionic Liquid (e.g., [Bmim][PF₆]) | Highly regioselective substitution. organic-chemistry.orgorganic-chemistry.org | Offers advantages in terms of reaction control and work-up. | | N-Acylation | Acid Anhydride (B1165640), Electrochemical Reduction | Selective N1-acylation of indazoles, applicable to pyrroles. organic-chemistry.org | An electrochemical approach to generate the nucleophilic anion. | | N-Acylation | Benzoyl Chloride, Ionic Liquid | Highly regioselective N-acylation. organic-chemistry.orgorganic-chemistry.org | Ionic liquids facilitate the reaction. |

Protonation Behavior and Basicity Considerations within the Fused System

The pyrrole nitrogen is weakly basic because its lone pair of electrons is delocalized within the aromatic π-system. uop.edu.pkyoutube.com Protonation of this nitrogen disrupts the aromaticity, which is energetically unfavorable. youtube.comyoutube.com Consequently, protonation tends to occur at a carbon atom, typically the C-2 position in simple pyrroles, as this allows for greater resonance stabilization of the resulting cation. youtube.comyoutube.com

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effect of the nitrogen atom. pearson.compearson.comwikipedia.org This reactivity is significantly greater than that of benzene (B151609). pearson.compearson.com

Regioselectivity and the Influence of Fused Ring Systems

In simple pyrroles, electrophilic substitution overwhelmingly occurs at the C-2 (α) position. pearson.comechemi.comstackexchange.comonlineorganicchemistrytutor.com This preference is due to the superior stability of the cationic intermediate (sigma complex) formed upon attack at C-2, which can be stabilized by three resonance structures, compared to only two for attack at the C-3 (β) position. echemi.comstackexchange.comonlineorganicchemistrytutor.comyoutube.com

For this compound, the regioselectivity is guided by several factors:

Inherent Pyrrole Reactivity : The C-3 and C-8 positions are analogous to the C-2 and C-3 positions of a simple pyrrole, respectively.

C-2 Amine Group : This powerful activating group directs electrophiles to the C-3 position.

Fused Heptagonal Ring : The electronic and steric effects of the fused seven-membered ring can modulate the reactivity of the pyrrole ring.

Given the strong directing effect of the amino group, electrophilic substitution is most likely to occur at the C-3 position.

Modified Conditions for Halogenation, Nitration, and Sulfonation

Due to the high reactivity of the pyrrole ring, electrophilic substitutions often require milder conditions than those used for benzene to avoid polymerization or polysubstitution. uop.edu.pkquimicaorganica.org

Halogenation : Direct halogenation of pyrrole with reagents like bromine can lead to polyhalogenated products. wikipedia.org To achieve monohalogenation, milder reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often employed at low temperatures. wikipedia.orgquimicaorganica.org In some biosynthetic pathways, enzymatic halogenation occurs, highlighting the possibility of selective halogenation under specific conditions. nih.govescholarship.org

Nitration : The use of strong acids like a nitric/sulfuric acid mixture typically leads to the polymerization of pyrrole. quimicaorganica.org Therefore, milder nitrating agents are necessary. A common method is the use of acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) at low temperatures. uop.edu.pklookchem.com For some substituted pyrroles, nitration with nitric acid in trifluoroacetic anhydride has also proven effective. researchgate.net Studies on related cyclohepta[b]pyrrolone derivatives have shown that nitration can be achieved, leading to further molecular rearrangements. nih.gov

Sulfonation : Pyrrole is sensitive to strong acids. Sulfonation is typically carried out using a milder reagent, such as the sulfur trioxide-pyridine complex, to yield the 2-pyrrolesulfonic acid. uop.edu.pkquimicaorganica.org This avoids the harsh conditions of fuming sulfuric acid which can cause degradation.

Table 2: Conditions for Electrophilic Substitution of Pyrrole Derivatives

Reaction Reagent(s) Conditions Expected Product Position
Halogenation NCS or NBS Low temperature C-3 (due to C-2 amine)
Nitration HNO₃ / Acetic Anhydride Low temperature (e.g., -40 to 0 °C). lookchem.com C-3 (due to C-2 amine)
Sulfonation Pyridine-SO₃ complex ~100 °C. uop.edu.pk C-3 (due to C-2 amine)

Reactivity of the C-2 Amine Functionality

The C-2 amine group in this compound is a key functional group that can undergo a variety of reactions typical for primary or secondary amines, although its reactivity is influenced by its attachment to the electron-rich pyrrole ring. The electronic properties of the 2-amino substituent are a subject of research to establish its effects on the pyrrole system. psu.edu

The synthesis of 2-aminopyrrole derivatives is an active area of research, with various methods developed, including multicomponent reactions. acs.orgnih.govorganic-chemistry.org The presence of the amine allows for further functionalization. For instance, it can be acylated, alkylated, or used as a nucleophile in condensation reactions. Its basicity makes it the likely site of protonation in acidic media. The development of synthetic methods that yield 2-aminopyrroles with an unprotected pyrrole nitrogen is significant for subsequent selective transformations on the molecule. acs.orgnih.gov

Nucleophilic Character and Reactions of the Primary Amine

The primary amine group at the C2 position of the cyclohepta[b]pyrrole core is the principal site of nucleophilic reactivity. Like typical primary amines, the nitrogen atom possesses a lone pair of electrons, making it a competent nucleophile capable of attacking electron-deficient centers. researchgate.net However, its reactivity is modulated by the electronic properties of the fused azaazulene ring system. The electron-donating nature of the aromatic pyrrole ring can influence the electron density on the exocyclic amine.

The nucleophilicity of amines is a critical factor in their reactions with electrophiles such as alkyl halides. nih.gov In a general reaction, the amine attacks the electrophilic carbon of an alkyl halide in an SN2-type mechanism, leading to the formation of a secondary amine. researchgate.net This initial alkylation product can itself react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt, often resulting in a mixture of products. researchgate.netucla.edu The steric bulk of the isopropyl group on the nitrogen and the adjacent fused ring system in this compound would also play a role in moderating the rate of these subsequent alkylation steps. ucla.edu

ReactantElectrophileProduct TypeReaction
Primary Amine (R-NH₂)Alkyl Halide (R'-X)Secondary Amine SaltR-NH₂ + R'-X → R-NH₂⁺-R' X⁻
Secondary Amine (R-NH-R')Alkyl Halide (R'-X)Tertiary Amine SaltR-NH-R' + R'-X → R-N⁺H(R')₂ X⁻
Tertiary Amine (R-N(R')₂)Alkyl Halide (R'-X)Quaternary Ammonium SaltR-N(R')₂ + R'-X → R-N⁺(R')₃ X⁻
This table illustrates the general stepwise alkylation of primary amines.

Condensation Reactions Leading to Schiff Bases and Other Imines

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. wikipedia.orgyoutube.com This reaction is a cornerstone of organic synthesis and is also prevalent in biochemical processes. wikipedia.org The formation of a Schiff base from this compound would proceed via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine or hemiaminal intermediate. youtube.com This is typically followed by acid-catalyzed dehydration to yield the final imine product. youtube.com

General Schiff Base Formation:

R¹R²C=O + R³NH₂ ⇌ R¹R²C=NR³ + H₂O
(Carbonyl Compound + Primary Amine ⇌ Schiff Base + Water)

Schiff bases derived from heterocyclic amines are significant as ligands in coordination chemistry and as intermediates in the synthesis of more complex molecules. mdpi.comrsc.org

Acylation and Sulfonylation Reactions at the Amine Nitrogen

The nucleophilic primary amine of this compound readily reacts with acylating and sulfonylating agents. Acylation, typically performed with acyl chlorides or acid anhydrides, results in the formation of a stable amide linkage. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride). khanacademy.org

Similarly, sulfonylation occurs upon reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group of considerable importance in medicinal chemistry. In a parallel example, 1-aminopyrrole (B1266607) derivatives have been successfully converted into their corresponding sulfonamides. ucla.edu These reactions are generally high-yielding and provide a reliable method for functionalizing the amine group, altering the parent molecule's physical and chemical properties.

Reagent TypeExample ReagentProduct Functional Group
Acyl ChlorideAcetyl chloride (CH₃COCl)Amide
Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)Amide
Sulfonyl Chloridep-Toluenesulfonyl chloride (TsCl)Sulfonamide
This table summarizes common reagents for the acylation and sulfonylation of amines.

Reactions Involving the Cycloheptane (B1346806) Ring Moiety

The seven-membered cycloheptane portion of the molecule offers sites for functionalization that are distinct from the aromatic pyrrole ring and the exocyclic amine.

Stereoselective Functionalization of the Cycloheptane Unit

Achieving stereocontrol in the functionalization of seven-membered rings is a significant synthetic challenge. Research on related cyclohepta[b]pyrrole systems has demonstrated that stereoselective transformations are possible. For example, a highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones has been developed. nih.gov This process, which involves a key aza-Cope-Mannich rearrangement, establishes a specific stereochemistry at the ring fusion, demonstrating that the fused pyrrole can effectively guide the stereochemical outcome of reactions on the seven-membered ring. nih.gov Such methodologies could potentially be adapted to introduce chiral centers onto the cycloheptane ring of this compound derivatives.

Hydrogenation or Dehydrogenation Studies (maintaining pyrrole aromaticity)

Modifying the saturation level of the cycloheptane ring while preserving the aromaticity of the fragile pyrrole nucleus is a delicate process. Dehydrogenation of a saturated pyrrolidine (B122466) ring to form an aromatic pyrrole is known to be challenging because pyrroles are sensitive to the oxidative conditions typically required. nih.gov Conversely, selective hydrogenation of the seven-membered ring in the cyclohepta[b]pyrrole system without affecting the pyrrole ring would require careful selection of catalysts and reaction conditions. Catalytic hydrogenation methods using specific catalysts (e.g., Palladium, Platinum, or Rhodium-based) at controlled temperatures and pressures could potentially achieve the selective saturation of the cycloheptatriene (B165957) portion of a fully unsaturated azaazulene precursor to furnish the cycloheptane ring, while leaving the pyrrole moiety intact. The stability of the pyrrole's aromatic system makes its reduction less favorable than that of the non-aromatic carbocyclic part.

Cycloaddition Reactions and Pericyclic Processes Involving the Fused Heterocycle

The fused π-system of azaazulenes, the parent structure of this compound, can participate in various cycloaddition and pericyclic reactions, providing powerful methods for constructing complex polycyclic frameworks. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for forming six-membered rings. wikipedia.orglibretexts.org While simple pyrroles are generally poor dienes due to their aromaticity, their reactivity can be enhanced by electron-withdrawing groups on the nitrogen. ucla.edu The fused cyclohepta[b]pyrrole system can act as a diene or dienophile. Intramolecular Diels-Alder reactions of pyrrole derivatives have been successfully demonstrated, showcasing their ability to form complex fused systems. ucla.edu

Beyond the classic Diels-Alder reaction, the extended π-system of azaazulenes makes them suitable partners for other types of cycloadditions. For instance, dearomative [4+3] cycloadditions between 3-alkenylpyrroles and oxyallyl cations have been used to construct the cyclohepta[b]pyrrole skeleton directly. nih.gov Furthermore, azulenes (the carbocyclic analogs) are well-known to undergo [8+2] cycloadditions with electron-deficient dienophiles, a reaction pathway that might be accessible to the cyclohepta[b]pyrrole system. researchgate.net These reactions highlight the versatility of the fused ring system in creating intricate molecular architectures. libretexts.orgnih.gov

Reaction Typeπ-ElectronsDescription
Diels-Alder[4+2]A conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org
Dipolar Cycloaddition[3+2]A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. libretexts.org
(4+3) Cycloaddition[4+3]A four-π-electron system reacts with a three-atom-π-electron component to form a seven-membered ring. nih.gov
(8+2) Cycloaddition[8+2]An eight-π-electron system (like azulene) reacts with a two-π-electron system to form a ten-membered bicyclic system. researchgate.net
This table outlines various cycloaddition reactions potentially applicable to the cyclohepta[b]pyrrole scaffold.

Mechanistic Investigations of Reactions Involving N Isopropylcyclohepta B Pyrrol 2 Amine

Elucidation of Detailed Reaction Pathways

Detailed reaction pathways for N-Isopropylcyclohepta[b]pyrrol-2-amine are largely extrapolated from the well-documented chemistry of pyrroles and related heterocyclic systems. The inherent aromaticity of the pyrrole (B145914) ring and the presence of the electron-donating amino group are expected to be major determinants of its reactivity.

One of the most fundamental reaction pathways for pyrroles is electrophilic aromatic substitution . Due to the electron-rich nature of the pyrrole ring, this reaction is generally more facile than for benzene (B151609). pearson.com The nitrogen lone pair significantly increases the electron density of the ring, directing incoming electrophiles to the C3 and C6 positions (equivalent to the 2- and 5-positions in a simple pyrrole ring). onlineorganicchemistrytutor.com The stability of the resulting cationic intermediate, often referred to as a sigma complex or arenium ion, dictates the regioselectivity. Attack at the C3 position is generally favored as the positive charge can be delocalized over a greater number of atoms, including the nitrogen, leading to more stable resonance structures. youtube.com

A plausible pathway for the electrophilic substitution of this compound is depicted below:

Scheme 1: Postulated Pathway for Electrophilic Substitution

Another significant reaction pathway for related systems involves cycloaddition reactions . For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylpyrroles with oxyallyl cations have been shown to produce cyclohepta[b]pyrroles. nih.govnih.govacs.org While this compound already possesses the cyclohepta[b]pyrrole (B8667514) core, understanding the reverse or related cycloaddition/cycloreversion processes could provide mechanistic insights into its stability and potential rearrangements.

Role of Catalysts and Reagents in Promoting Transformations

Catalysts and reagents play a pivotal role in directing the outcome of reactions involving heterocyclic compounds. In the context of this compound, their functions would range from activating the substrate to facilitating specific bond formations.

Lewis and Brønsted acids are commonly employed as catalysts in electrophilic aromatic substitution reactions. A Lewis acid, such as AlCl₃ or FeCl₃, can activate the electrophile, making it more reactive towards the electron-rich pyrrole ring. Brønsted acids can protonate the substrate or reagents, influencing the reaction rate and selectivity.

In the context of forming the cyclohepta[b]pyrrole skeleton, which is the core of the target molecule, various catalysts have been explored. For instance, the synthesis of cyclohepta[b]indoles, which are structurally related to cyclohepta[b]pyrroles, has been achieved through (4+3) cycloaddition reactions mediated by Lewis acids or Brønsted acids. nih.gov Metal-free TMSOTf-mediated (4+3) cycloaddition reactions have also been reported. nih.govacs.org

The following table summarizes the potential roles of various catalysts and reagents in hypothetical reactions involving this compound, based on the chemistry of related compounds.

Catalyst/Reagent Plausible Role in Reactions of this compound Reaction Type
Lewis Acids (e.g., AlCl₃, FeCl₃)Activation of electrophiles for substitution onto the pyrrole ring.Electrophilic Aromatic Substitution
Brønsted Acids (e.g., H₂SO₄, TFA)Protonation of the amino group to alter reactivity; catalysis of cycloadditions.Electrophilic Aromatic Substitution, Cycloaddition
Transition Metal Catalysts (e.g., Pd, Rh)Cross-coupling reactions to introduce substituents; catalysis of cycloadditions. acs.orgCross-Coupling, Cycloaddition
Oxidizing Agents (e.g., DDQ, MnO₂)Aromatization of partially saturated precursors; potential for oxidative coupling.Aromatization, Oxidation

Identification and Characterization of Reactive Intermediates

The fleeting existence of reactive intermediates makes their direct observation challenging, yet their identification is key to understanding a reaction mechanism. For reactions involving this compound, several types of reactive intermediates can be postulated based on established chemical principles.

In electrophilic aromatic substitution , the key intermediate is the arenium ion (sigma complex) . As previously mentioned, the stability of this cationic intermediate determines the regiochemical outcome. For this compound, attack at the C3 position would lead to a more stabilized arenium ion due to extensive charge delocalization.

Radical cations are another class of potential intermediates, particularly in oxidation reactions or polymerization processes. researchgate.net The formation of a pyrrole radical cation is a proposed key step in the electropolymerization of pyrrole. researchgate.net

In cycloaddition reactions , the nature of the intermediate can vary. Some cycloadditions proceed through a concerted mechanism with a single transition state, while others involve stepwise pathways with the formation of zwitterionic or diradical intermediates . Computational studies on related (4+3) cycloaddition reactions suggest that stepwise processes involving cationic intermediates may be favored. acs.org

Reactive Intermediate Formation Context Key Stabilizing Features
Arenium Ion (Sigma Complex)Electrophilic Aromatic SubstitutionResonance delocalization of positive charge, particularly involving the nitrogen atom.
Radical CationOxidation, Photochemical ReactionsDelocalization of the unpaired electron and positive charge over the aromatic system.
Zwitterionic IntermediateStepwise Cycloaddition ReactionsSeparation of positive and negative charges, often stabilized by solvent polarity.

Kinetic and Thermodynamic Studies of Key Reaction Steps

Thermodynamics governs the position of equilibrium and the relative stability of reactants and products. The formation of the aromatic cyclohepta[b]pyrrole system is generally a thermodynamically favorable process. Electrophilic substitution reactions on the pyrrole ring are also typically exothermic, driven by the re-establishment of aromaticity in the final product. quora.com

Kinetics deals with the rate of reaction and the factors that influence it. The rate of electrophilic substitution on the pyrrole ring of this compound is expected to be significantly faster than that of benzene due to the activating effect of the fused seven-membered ring and the amino substituent. pearson.com The rate-determining step in these reactions is usually the formation of the arenium ion intermediate. quora.com

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable estimates of activation energies and reaction enthalpies for key reaction steps. For example, DFT calculations have been used to investigate the thermodynamics and kinetics of spiro-heterocycle formation, revealing the energy profile of the reaction. physchemres.org

The following table presents hypothetical kinetic and thermodynamic parameters for a representative electrophilic substitution reaction on this compound, based on general principles and data from related systems.

Reaction Step Hypothetical ΔH (kcal/mol) Hypothetical ΔG‡ (kcal/mol) Description
Formation of ElectrophileVariableVariableDepends on the specific electrophile generation method.
Formation of Arenium IonEndothermic10-15Rate-determining step; formation of the cationic intermediate.
DeprotonationExothermic< 5Fast step; restoration of aromaticity.
Overall Reaction Exothermic - Thermodynamically favorable due to the stability of the aromatic product.

Note: These values are illustrative and intended to represent typical ranges for electrophilic aromatic substitution on activated pyrrole systems.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanisms. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), chemists can follow its path and elucidate bond-making and bond-breaking steps.

For this compound, several isotopic labeling experiments could be designed to probe its reaction mechanisms:

Deuterium (B1214612) Labeling (D-labeling): To confirm the mechanism of electrophilic substitution, one could synthesize a deuterated version of this compound, for instance, with deuterium at the C3 position. The observation of a kinetic isotope effect (a slower reaction rate for the deuterated compound) would provide strong evidence for the C-H (or C-D) bond cleavage being involved in the rate-determining step.

¹³C and ¹⁵N Labeling: The synthesis of this compound with ¹³C or ¹⁵N labels in the heterocyclic core would be invaluable for studying rearrangement reactions or biosynthetic pathways if the compound were found in nature. By analyzing the distribution of the isotopic label in the product(s) using techniques like NMR spectroscopy or mass spectrometry, one could map out the skeletal rearrangements.

While no specific isotopic labeling studies have been reported for this compound in the available literature, the principles of this technique are broadly applicable and would be essential for rigorously establishing its reaction mechanisms.

Due to a lack of available scientific literature and research data specifically detailing the synthesis, properties, and applications of the chemical compound This compound , it is not possible to generate a detailed article that adheres to the requested structure and content requirements.

Searches for this specific compound in chemical databases and scientific literature have not yielded sufficient information to provide a thorough and accurate discussion of its use as a chemical scaffold in advanced organic synthesis, its role in ligand design, or its application as a precursor in materials science. The provided outline requires in-depth research findings, data tables, and detailed discussions on coordination modes and synthesis strategies that are not publicly available for this particular molecule.

While information exists for related heterocyclic compounds, such as various pyrrole derivatives and other fused ring systems, the strict instruction to focus solely on this compound cannot be fulfilled without resorting to speculation or inaccurate extrapolation from other compounds. To maintain scientific accuracy and adhere to the user's constraints, the generation of the requested article is not feasible at this time.

Applications of N Isopropylcyclohepta B Pyrrol 2 Amine As a Chemical Scaffold in Advanced Organic Synthesis

Precursor in the Synthesis of Advanced Materials (non-biological focus)

Monomer or Component in Functional Polymer Synthesis

The N-Isopropylcyclohepta[b]pyrrol-2-amine molecule possesses the necessary functionalities to serve as a monomeric unit in the synthesis of advanced functional polymers. The pyrrole (B145914) ring is a well-known precursor for producing conducting polymers through electropolymerization. The presence of the amine group offers a site for various chemical modifications, while the N-isopropyl group can enhance the solubility and processability of the resulting polymer.

Electrochemical polymerization is a primary method for synthesizing polypyrrole-based materials. In this process, the pyrrole monomer is oxidized at an electrode surface, leading to the formation of radical cations that subsequently couple to form a polymer chain. For this compound, the polymerization would likely proceed through the C2 and C5 positions of the pyrrole ring, analogous to the polymerization of pyrrole itself.

The resulting polymer, poly(this compound), is expected to exhibit a combination of properties derived from its constituent parts:

Conductivity: The conjugated polypyrrole backbone would provide the basis for electrical conductivity. The bulky cycloheptyl and isopropyl groups might influence the planarity of the polymer chains, which in turn would affect the conductivity.

Solubility and Processability: A significant challenge with many conducting polymers is their poor solubility, which limits their processability. The N-isopropyl group, along with the non-planar cycloheptyl ring, could disrupt intermolecular packing, thereby improving the solubility of the polymer in common organic solvents. This would be a significant advantage for fabricating thin films and devices from solution.

Functionalization: The secondary amine group provides a reactive handle for post-polymerization modification. This allows for the covalent attachment of other functional moieties, such as chromophores, catalysts, or biomolecules, to tailor the polymer's properties for specific applications.

Research on the copolymerization of pyrrole with various N-substituted pyrroles has demonstrated that the properties of the resulting copolymers can be finely tuned by adjusting the monomer feed ratio. nih.gov For instance, copolymerizing this compound with pyrrole or other functionalized pyrroles could yield materials with optimized conductivity, solubility, and mechanical properties.

Table 1: Potential Properties of Polymers Derived from this compound

PropertyAnticipated CharacteristicRationale
Electrical Conductivity Moderate to HighConjugated polypyrrole backbone.
Solubility EnhancedSteric hindrance from isopropyl and cycloheptyl groups reducing interchain packing.
Processability GoodImproved solubility allows for solution-based processing techniques.
Functionalizability HighPresence of a secondary amine for post-polymerization modification.
Thermal Stability ModerateDependent on the overall polymer structure and cross-linking.

Integration into Organic Electronic or Photonic Materials

The electronic and structural features of this compound make it a candidate for integration into organic electronic and photonic devices. Pyrrole-based materials are known for their semiconducting properties and have been explored in various applications.

Fused heterocyclic systems are of significant interest in the design of high-performance organic semiconductors for OFETs. acs.org The fusion of the pyrrole ring with the cycloheptyl ring in this compound creates a larger, more rigid molecular framework compared to simple pyrroles. This can lead to enhanced π-π stacking in the solid state, which is crucial for efficient charge transport. The N-isopropyl group can influence the molecular packing and energy levels of the material, which are key parameters determining OFET performance. Recent studies on π-extended pyrrole-fused heteropines have shown that such structures can exhibit high charge carrier mobilities. nih.gov

In the context of OPVs, pyrrole-containing polymers and small molecules can act as either electron-donating (p-type) or electron-accepting (n-type) materials, depending on their chemical structure and substitution. The electron-rich nature of the pyrrole ring suggests that polymers derived from this compound could function as p-type materials. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification of the amine group or by copolymerization would be advantageous for optimizing the performance of OPV devices.

While less common than their use in conductive applications, pyrrole derivatives can be incorporated into materials for OLEDs and photonics. The extended π-conjugation of the cyclohepta[b]pyrrole (B8667514) core could be exploited to create materials with specific absorption and emission properties. By attaching chromophoric units to the amine functionality, it may be possible to develop fluorescent or phosphorescent polymers for use as emissive or charge-transport layers in OLEDs. The development of pyrrole group-containing compounds for organic electronic devices is an active area of research. google.com

Table 2: Potential Applications in Organic Electronics and Photonics

ApplicationPotential Role of this compoundKey Structural Features
Organic Field-Effect Transistors (OFETs) Active semiconducting layerFused ring system for enhanced charge transport; N-isopropyl group for solubility and tuning of electronic properties.
Organic Photovoltaics (OPVs) Electron-donating (p-type) materialElectron-rich pyrrole core; potential for energy level tuning via functionalization.
Organic Light-Emitting Diodes (OLEDs) Host material or emissive layer componentExtended π-conjugation; functionalizable amine for attaching chromophores.
Sensors Active material in chemiresistive sensorsChange in conductivity upon exposure to analytes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.